REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[CH:4][C:5]2[O:10][CH2:9][CH2:8][CH:7]([CH2:11][CH2:12][OH:13])[C:6]=2[CH:14]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].ClC1C=CC2[O:30][CH2:29]CC(CC(OCC)=O)C=2C=1>O1CCCC1>[CH3:29][O:30][C:2]1[CH:3]=[CH:4][C:5]2[O:10][CH2:9][CH2:8][CH:7]([CH2:11][CH2:12][OH:13])[C:6]=2[CH:14]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(C(CCO2)CCO)C1
|
Name
|
|
Quantity
|
1.97 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
ethyl (6-chloro-3,4-dihydro-1(2H)-benzopyran-4-yl)ethanoate
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(C(CCO2)CC(=O)OCC)C1
|
Name
|
|
Quantity
|
120 mL
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Type
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solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC2=C(C(CCO2)CCO)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |